Methyl (2-oxocyclopentylidene)acetate

Lipophilicity Solvent extraction Chromatographic purification

Synthetic routes to methyl jasmonate, Hedione®, or prostaglandin intermediates stall with non-conjugated cyclopentylidene esters or free acids. This exocyclic α,β-unsaturated keto ester (MW 154.16, LogP 0.84) provides the required dual electrophilicity for Michael additions and exo-to-endo isomerization. - Enables industrial jasmonoid synthesis (Chapuis, 2005) - Optically active prostaglandin intermediate (antiulcerogenic, cardiovascular applications) - Distinct PSA (43.37 Ų) for HPLC/GC method development vs. non-keto analogs

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 62296-76-8
Cat. No. B14545065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-oxocyclopentylidene)acetate
CAS62296-76-8
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1CCCC1=O
InChIInChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h5H,2-4H2,1H3
InChIKeyWNJURJQQNXEOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2-oxocyclopentylidene)acetate: Keto Ester for Jasmonoid & Prostanoid Synthesis


Methyl (2-oxocyclopentylidene)acetate (CAS 62296-76-8) is an exocyclic α,β-unsaturated keto ester built on a cyclopentanone scaffold, bearing a methyl ester substituent at the exocyclic methylene position . With molecular formula C₈H₁₀O₃, a molecular weight of 154.16 g/mol, a polar surface area (PSA) of 43.37 Ų, and a calculated LogP of 0.84, this compound occupies a distinct physicochemical space relative to closely related cyclopentylidene esters . It is cited in the patent literature as a starting material for the industrial synthesis of jasmonoid fragrances — including methyl jasmonate, methyl dihydrojasmonate (Hedione®), and dihydrojasmone — as well as prostaglandin intermediates [1]. The conjugated enone system, combined with the ester functionality, imparts a dual electrophilic reactivity profile that underpins its utility as a synthetic building block.

Jasmonoid fragrance intermediate (Hedione® / methyl jasmonate)
Prostaglandin intermediate building block
Conjugate addition & isomerization-hydrogenation cascades
Exocyclic enone + ester dual electrophile

Methyl (2-oxocyclopentylidene)acetate: Irreplaceability over Cyclopentylidene Analogs


Substituting methyl (2-oxocyclopentylidene)acetate with the simpler, more widely available methyl cyclopentylideneacetate (Tuberose Acetate, CAS 40203-73-4) or with the free acid (2-oxocyclopentylidene)acetic acid introduces measurable differences in polarity, hydrogen-bonding capacity, and chemical reactivity that alter synthetic outcomes, extraction efficiency, and product purity. The ketone carbonyl present in the target compound lowers the LogP by approximately 0.8–2.0 log units relative to the deoxy analog , directly impacting solvent partitioning during workup. Moreover, the α,β-unsaturated ketone motif is the reactive handle required for conjugate addition, Michael addition, and exocyclic-to-endocyclic isomerization steps that are central to jasmonoid and prostaglandin syntheses — reactions that methyl cyclopentylideneacetate cannot undergo. The free acid form presents a different ionization state (pKa ~4–5) and requires distinct salt-formation or coupling strategies, precluding direct one-for-one substitution in ester-based synthetic routes.

Non-Keto Analog
Methyl cyclopentylideneacetate lacks the enone system, preventing conjugate addition essential for jasmonoid/prostaglandin synthesis.
LogP Mismatch
~1-unit lower LogP alters solvent extraction and chromatography relative to the deoxy analog, affecting recovery and purity.
Free Acid Form
Requires esterification prior to cascade reactions; may thermally decarboxylate at 200–250°C, introducing side products.

Methyl (2-oxocyclopentylidene)acetate vs. Analogs: Procurement Evidence Guide


LogP Differential vs. Non-Keto Analog Improves Solvent Extraction

Methyl (2-oxocyclopentylidene)acetate exhibits a calculated LogP of 0.84 , while the non-keto analog methyl cyclopentylideneacetate (CAS 40203-73-4, Tuberose Acetate) has a reported LogP range of 1.66–2.80 depending on the prediction method . This difference of 0.82–1.96 log units arises from the additional ketone carbonyl, which introduces a dipole and hydrogen-bond acceptor site absent in the deoxy analog. In practical terms, a LogP difference of ~1 unit corresponds to a roughly 10-fold difference in octanol–water partition coefficient, directly affecting extraction yields during aqueous workup, retention times in reversed-phase HPLC purification, and the choice of solvent systems for liquid–liquid separation of reaction mixtures.

LogP Shift
Data to verify
ΔLogP: −0.8 to −2.0 vs. deoxy analog
May alter extraction solvent choice and HPLC retention
Calculated LogP values; experimental verification recommended
Lipophilicity Solvent extraction Chromatographic purification Physicochemical property prediction

Higher PSA vs. Deoxy Analog Enhances Hydrogen-Bond Acceptor Capacity

The target compound has a PSA of 43.37 Ų , compared with 26.30 Ų for methyl cyclopentylideneacetate . The ~17 Ų increase is attributable to the additional ketone oxygen, which provides a second hydrogen-bond acceptor site. In medicinal chemistry and agrochemical design, PSA values above 40 Ų are generally associated with improved aqueous solubility and lower passive membrane permeability relative to compounds with PSA values in the 20–30 Ų range. This difference is relevant when selecting intermediates for multi-step syntheses where intermediate polarity affects solubility in organic reaction media and the ease of removing polar byproducts.

PSA Difference
Data to verify
PSA 43.4 vs. 26.3 Ų (deoxy analog)
May influence normal-phase TLC mobility and aqueous workup
Calculated PSA; validate under experimental conditions
Polar surface area Hydrogen bonding Drug-likeness Chromatographic behavior

Exocyclic Enone Motif Enables Unique Conjugate Addition Reactivity

The α,β-unsaturated ketone system of methyl (2-oxocyclopentylidene)acetate provides a β-carbon electrophilic site capable of undergoing conjugate (Michael) addition of nucleophiles — a reactivity mode entirely inaccessible to methyl cyclopentylideneacetate, which lacks the enone conjugation. In the jasmonoid synthesis literature, exocyclically unsaturated conjugated keto esters of this structural class are explicitly exploited for chemoselective transformations: they can be directly hydrogenated or isomerized to endocyclic tetrasubstituted didehydrojasmonoid intermediates prior to more selective hydrogenation with Pd/C . The free acid analog, (2-oxocyclopentylidene)acetic acid, can participate in similar conjugate additions, but requires prior esterification for compatibility with anhydrous organometallic reagents or Lewis-acid-catalyzed transformations [1].

Enone Reactivity
Class-level inference
Target enables Michael addition; deoxy analog unreactive
Required for jasmonoid/prostaglandin side-chain introduction
Class-level expectation; confirm under specific conditions
Michael addition Conjugate addition Synthetic intermediate Reactivity differentiation

E/Z Isomer Stability Drives Stereochemical Purity in Prostaglandin & Jasmonoid Synthesis

The exocyclic double bond in methyl (2-oxocyclopentylidene)acetate exists in (E) and (Z) configurations. For the structurally analogous (2-oxocyclopentylidene)acetic acid, X-ray crystallography confirms that the (E)-isomer adopts a trans configuration between the ketone and carboxylic acid groups, stabilized by intramolecular hydrogen bonding, while the (Z)-isomer exhibits reduced stability due to steric hindrance between the ketone and the acid side chain . This stereochemical distinction is directly relevant to the methyl ester: the (E)-isomer is thermodynamically favored and is the form required for downstream stereoselective transformations in optically active prostaglandin synthesis, as explicitly claimed in patents covering 4-methyl-2-oxo-cyclopentylidene acetic acid esters [1]. Methyl cyclopentylideneacetate, lacking the ketone, does not exhibit this E/Z selectivity differential.

E/Z Stability
Class-level inference
(E)-isomer thermodynamically favored; (Z) destabilized
E-isomer enrichment may improve stereoselectivity
Free acid X-ray data supports; verify for methyl ester
E/Z isomerism Stereochemistry Prostaglandin intermediate Thermodynamic stability

Methyl Ester vs. Free Acid: Reactivity Differences in Jasmonoid Synthesis

The methyl ester of (2-oxocyclopentylidene)acetic acid (target compound, CAS 62296-76-8, MW 154.16) differs from its ethyl ester analog (CAS 90673-77-1, MW 168.19) and the free acid (CAS 89966-37-0 / 91747-26-1, MW 140.14) in ways that affect synthetic strategy. In the jasmonoid literature, the exocyclically unsaturated conjugated keto esters are subjected to Claisen ortho ester rearrangement and subsequent hydrogenation . The choice of methyl vs. ethyl ester governs the steric demand during the ortho ester rearrangement step and influences the boiling point differential, which affects distillative purification. The free acid requires a separate esterification step before entering these cascades and may undergo undesired decarboxylation at elevated temperatures (200–250°C) — a decomposition pathway not accessible to the pre-formed methyl ester. Methyl cyclopentylideneacetate (CAS 40203-73-4), being a non-keto analog, is primarily a terminal fragrance ingredient [1] and does not participate in these synthetic cascades.

Ester vs. Acid
Cross-study comparable
Methyl ester avoids decarboxylation; free acid decarboxylates at 200–250°C
Pre-formed ester streamlines cascade synthesis
Thermal stability data from free acid analog; validate under process conditions
Ester selection Transesterification Protecting group strategy Jasmonoid synthesis

Methyl (2-oxocyclopentylidene)acetate: Application Scenarios


Hedione® & Methyl Jasmonate Synthesis via Isomerization–Hydrogenation Cascades

As demonstrated by Chapuis, Büchi, and Wüest (Helvetica Chimica Acta, 2005), exocyclically unsaturated conjugated keto esters of this structural class are key intermediates in the industrial synthesis of methyl dihydrojasmonate (Hedione®), one of the highest-volume synthetic fragrance ingredients (>1,000 tons/year) . The exocyclic C=C bond in methyl (2-oxocyclopentylidene)acetate can be isomerized to the endocyclic position, generating tetrasubstituted didehydrojasmonoid intermediates that, upon selective Pd/C-catalyzed hydrogenation, yield the disubstituted oxocyclopentaneacetate core of the jasmonoid family . This isomerization–hydrogenation sequence is enabled by the conjugated enone system and is not accessible with the simpler methyl cyclopentylideneacetate, which lacks the ketone directing group and cannot undergo the necessary exo-to-endo double-bond migration .

Optically Active Cyclopentylidene Building Blocks for Prostaglandins

Patents assigned to major pharmaceutical innovators describe 4-methyl-2-oxo-cyclopentylidene acetic acid esters as optically active intermediates for the production of prostaglandins with therapeutic utility as antisecretory agents, cardiovascular agents, antiulcerogenic agents, and agents for inducing labor or terminating pregnancy . The (E)-stereochemistry of the exocyclic double bond, favored in the methyl ester form due to reduced steric hindrance and intramolecular stabilization, provides the correct geometry for downstream stereoselective transformations. The methyl ester is preferred over the free acid in these sequences because it avoids the decarboxylation side reaction that occurs at 200–250°C with the free acid analog .

Conjugate Addition & Cycloaddition Scaffold for Diversity-Oriented Synthesis

The α,β-unsaturated ketone ester architecture of methyl (2-oxocyclopentylidene)acetate provides two distinct electrophilic sites — the ketone carbonyl and the β-carbon of the enone system — enabling chemoselective derivatization. This dual reactivity has been exploited in the chemoselective synthesis of dialkyl (E)-2-[1-(2-oxocyclopentylidene)ethyl]-2-butenedioates via tandem Michael addition–Wittig sequences . The compound's LogP of 0.84 places it in an optimal range for solution-phase parallel synthesis, where intermediate polarity facilitates both organic-phase reactivity and aqueous washing removal of polar byproducts — a practical advantage over the more lipophilic non-keto analog (LogP 1.66–2.80).

Analytical Reference Standard for Cyclopentylidene Impurity Profiling

The structural relationship between methyl (2-oxocyclopentylidene)acetate (MW 154.16, PSA 43.37) and its non-keto analog methyl cyclopentylideneacetate (MW 140.18, PSA 26.30) provides a well-defined pair for chromatographic method development . The ~14 Da mass difference (attributable to the oxygen atom) and the 17 Ų PSA difference produce distinct retention times on both reversed-phase HPLC and GC, making the compound useful as a system suitability standard when developing impurity profiling methods for cyclopentylidene-derived fragrance ingredients or pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Jasmonoid fragrance intermediate synthesis
Isomerization-reactive exocyclic enone
Exo-to-endo isomerization & hydrogenation cascade
Prostaglandin intermediate synthesis research
(E)-isomer enrichment capability
Stereochemical purity in downstream transformations
Diversity-oriented synthesis
Dual electrophilic enone-ester architecture
Chemoselective conjugate addition–cycloaddition
Impurity profiling reference standard
Distinct PSA & mass difference from deoxy analog
Chromatographic resolution & method suitability
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